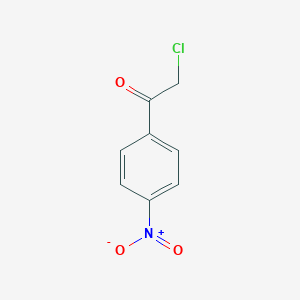

2-Chloro-1-(4-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLMHYUFNDAZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295025 | |

| Record name | 2-chloro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-49-0 | |

| Record name | NSC99337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Basic reactivity of alpha-chloro ketones with nitro groups

An In-depth Technical Guide: Core Reactivity of Alpha-Chloro Ketones with Nitro Groups: Mechanisms, Protocols, and Synthetic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Alpha-chloro ketones are highly versatile electrophilic building blocks in modern organic synthesis, primarily due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the α-carbon for nucleophilic attack. This guide provides an in-depth exploration of their fundamental reactivity with nitro group-containing nucleophiles, such as nitronate anions derived from nitroalkanes. We will dissect the core reaction mechanisms, predominantly the S(_N)2 pathway, and explore subsequent transformations that these reactions enable, including the synthesis of valuable α-nitro ketones and γ-dicarbonyl compounds. This document provides field-proven experimental protocols, explains the causality behind methodological choices, and offers insights into the factors governing reaction outcomes. The aim is to equip researchers with the foundational knowledge and practical tools to effectively leverage this powerful chemical transformation in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction: The Duality of Reactant Functionality

The reaction between α-chloro ketones and nitro compounds is a confluence of well-defined electronic properties that drives a predictable yet versatile set of transformations. Understanding the intrinsic nature of each reactant is paramount to mastering their application.

-

The Alpha-Chloro Ketone: An Activated Electrophile The structure of an α-chloro ketone features two key electronic characteristics. Firstly, the carbonyl group is strongly electron-withdrawing, which polarizes the adjacent carbon-chlorine bond and significantly increases the electrophilicity of the α-carbon. Secondly, the chlorine atom is a competent leaving group. This combination renders the α-carbon exceptionally susceptible to nucleophilic substitution.[1] The reaction proceeds readily via an S(N)2 mechanism, as the orbital overlap in the transition state is stabilized by the adjacent π-system of the carbonyl group.[2] This inherent reactivity makes α-chloro ketones prized precursors for introducing a wide range of functional groups.

-

The Nitro Group: A Latent Nucleophile and Versatile Functional Handle The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. This property imparts significant acidity to the α-hydrogens of a nitroalkane, allowing for easy deprotonation by a mild base to form a resonance-stabilized nitronate anion.[3] This anion is a potent carbon-centered nucleophile, perfectly primed to react with the electrophilic α-carbon of the chloro-ketone. Beyond its role in C-C bond formation, the nitro group itself is a versatile synthetic intermediate, capable of being transformed into amines, ketones (via the Nef reaction), or other functional groups.[4]

Core Reaction Manifold: Nucleophilic Substitution for α-Nitro Ketone Synthesis

The primary reaction pathway between an α-chloro ketone and a deprotonated nitroalkane is a bimolecular nucleophilic substitution (S(_N)2) to furnish an α-nitro ketone. These products are valuable synthetic intermediates, as the strong electron-withdrawing nature of both the nitro and keto groups enables a range of subsequent reactions.[5][6]

Mechanistic Breakdown

The reaction proceeds in two distinct, yet operationally concurrent, steps:

-

Deprotonation: A suitable base abstracts an α-proton from the nitroalkane (e.g., nitromethane) to generate the corresponding nucleophilic nitronate anion.

-

S(_N)2 Attack: The nitronate anion attacks the electrophilic α-carbon of the chloro-ketone, displacing the chloride ion as the leaving group and forming a new carbon-carbon bond.

This process is highly efficient due to the electronic stabilization of the S(_N)2 transition state by the adjacent carbonyl group.[2]

Caption: S(_N)2 mechanism for α-nitro ketone synthesis.

Self-Validating Experimental Protocol: Synthesis of 1-Nitro-3-phenylpropan-2-one

This protocol describes the reaction of 2-chloro-1-phenylethanone with nitromethane. The choice of a phase-transfer catalyst (PTC) is a field-proven method to facilitate reactions between two immiscible phases (aqueous base and organic substrate), enhancing reaction rates and yields.

Materials:

-

2-chloro-1-phenylethanone (1.0 equiv.)

-

Nitromethane (1.5 equiv.)

-

Potassium Carbonate (K(_2)CO(_3)) (2.0 equiv.)

-

Tetrabutylammonium bromide (TBAB) (0.1 equiv.)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-phenylethanone (1.0 equiv.) and dissolve in DCM (approx. 0.2 M).

-

Add nitromethane (1.5 equiv.) and TBAB (0.1 equiv.) to the solution.

-

In a separate beaker, prepare a solution of K(_2)CO(_3) (2.0 equiv.) in deionized water.

-

Add the aqueous K(_2)CO(_3) solution to the reaction flask.

-

Stir the biphasic mixture vigorously at room temperature.

-

Causality: Vigorous stirring is crucial to maximize the interfacial area where the phase-transfer catalyst can shuttle the nitronate anion into the organic phase for the reaction to occur.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloro-ketone is consumed (typically 4-6 hours).

-

Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Causality: The bicarbonate wash neutralizes any remaining acidic species and removes residual base.

-

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure α-nitro ketone.

Subsequent Transformations: The Nef Reaction for 1,4-Dicarbonyl Synthesis

A powerful application of the newly synthesized α-nitro ketone is its conversion into a 1,4-dicarbonyl compound via the Nef reaction. This two-step sequence—S(_N)2 followed by Nef—provides a robust method for constructing synthetically crucial 1,4-dicarbonyl motifs, which are precursors to many five-membered heterocycles like furans, pyrroles, and thiophenes.[7][8]

Mechanism and Workflow

The Nef reaction involves the base-mediated conversion of a primary or secondary nitroalkane to its nitronate salt, followed by acidification to yield a ketone or aldehyde and nitrous oxide.

Caption: Workflow for 1,4-dicarbonyl synthesis.

Protocol: Nef Reaction of 1-Nitro-4-phenylbutan-2-one

Materials:

-

1-Nitro-4-phenylbutan-2-one (1.0 equiv.)

-

Methanol (MeOH)

-

Sodium Methoxide (NaOMe) (1.1 equiv.)

-

Sulfuric Acid (H(_2)SO(_4)), concentrated

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Dissolve the α-nitro ketone (1.0 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.1 equiv.) in methanol.

-

Stir the mixture at 0 °C for 1 hour to ensure complete formation of the nitronate salt.

-

In a separate flask, prepare a mixture of concentrated H(_2)SO(_4) and water at 0 °C.

-

Slowly add the methanolic nitronate solution to the vigorously stirred acidic solution via a dropping funnel, maintaining the temperature below 10 °C.

-

Causality: This inverse addition is critical. Adding the nitronate to the acid ensures the pH remains low, preventing side reactions and promoting the desired hydrolysis to the ketone.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO(_4), and concentrate in vacuo.

-

Purify via column chromatography to obtain the 1,4-diketone (1-phenylbutane-1,4-dione).

Factors Influencing Reactivity and Selectivity

The success and outcome of reactions between α-chloro ketones and nitro compounds are governed by several key parameters. A systematic understanding of these factors allows for rational optimization and troubleshooting.

| Factor | Influence & Causality | Typical Conditions |

| Substrate (Ketone) | Steric Hindrance: Increased substitution at the α' or β positions slows the S(_N)2 rate. Electronic Effects: Electron-withdrawing groups on the ketone can slightly enhance the electrophilicity of the α-carbon. | Less hindered ketones (e.g., phenacyl chloride) react faster than highly substituted analogues. |

| Nucleophile (Nitroalkane) | Acidity: Primary nitroalkanes (e.g., nitromethane) are more acidic and less sterically hindered, leading to faster reactions. Secondary nitroalkanes react slower. Tertiary nitroalkanes lack an α-proton and are unreactive. | Nitromethane, nitroethane, and 2-nitropropane are common. |

| Base | Strength & Type: The base must be strong enough to deprotonate the nitroalkane but not so strong as to promote self-condensation or elimination of the α-chloro ketone. Inorganic bases (K(_2)CO(_3), Cs(_2)CO(_3)) are often preferred for their heterogeneity and mildness. Organic bases like DBU can also be effective.[7] | K(_2)CO(_3), DBU, NaH, NaOEt. |

| Solvent | Polarity: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal for S(_N)2 reactions as they solvate the cation of the base, leaving a "naked," highly reactive anion. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. | DMF, Acetonitrile, THF, or biphasic systems with a PTC. |

| Temperature | Rate Control: Most reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates, but higher temperatures can increase the likelihood of side reactions like elimination. | 0 °C to 50 °C. |

Conclusion and Future Outlook

The reaction of α-chloro ketones with nitro-group nucleophiles is a cornerstone transformation in synthetic chemistry, providing reliable access to α-nitro ketones and, by extension, 1,4-dicarbonyl compounds. The predictability of the S(_N)2 mechanism, coupled with the functional versatility of the nitro group, ensures its continued relevance. For professionals in drug development, this chemistry offers a robust route to complex scaffolds and heterocyclic precursors. Future advancements may focus on developing asymmetric variants of this reaction to control the stereochemistry of the newly formed C-C bond, further expanding its utility in the synthesis of chiral molecules of pharmaceutical interest.

References

-

Al-Zahrani, H. A. (2006). α-Haloketones in Heterocyclic Synthesis. King Abdulaziz University. [Link]

-

Hayashi, Y., Cocco, E., Odaira, H., Matoba, H., & Mori, N. (2023). Oxidative Synthesis of α‐Nitroketones from α‐Substituted Malononitrile and Nitromethane Using Molecular Oxygen without Condensation Reagents. European Journal of Organic Chemistry. [Link]

-

Kornblum, N. (1959). The Nef Reaction. Organic Reactions, 12, 101-166. [Link]

- De Kimpe, N., & Verhé, R. (1984). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons.

-

Biswas, T. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

- Prajapati, D., & Sandhu, J. S. (1991). A Novel Synthesis of α-Nitro Ketones. Chemistry and Industry, 6, 201.

-

Al-Zahrani, H. A. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 12(6), 1176-1212. [Link]

-

van der Westhuizen, C. J. (2021). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

-

Sahu, B., & Murkute, C. (2019). Employment of α-nitroketones in organic synthesis. Organic & Biomolecular Chemistry, 17, 4699-4713. [Link]

-

Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3643. [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Biswas, T. (2019). Nef carbonyl synthesis for 1,4-dicarbonyl preparation (5 member heterocycle preparation) & mechanism. YouTube. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. chemistryviews.org [chemistryviews.org]

- 6. Employment of α-nitroketones in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Chloro-1-(4-nitrophenyl)ethanone

This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Chloro-1-(4-nitrophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established empirical data to offer a robust interpretation of the spectral features of this important chemical intermediate.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 2-Chloro-1-(4-nitrophenyl)ethanone, which is a common building block in organic synthesis, a precise understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

This guide will deconstruct the molecular architecture of 2-Chloro-1-(4-nitrophenyl)ethanone to predict its NMR signatures. We will explore the underlying electronic effects of its functional groups and validate our predictions against experimentally acquired data, thereby providing a self-validating framework for analysis.

Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, one must first understand the molecule's structure and symmetry. The structure of 2-Chloro-1-(4-nitrophenyl)ethanone (C₈H₆ClNO₃) features a para-substituted benzene ring connected to a chloroacetyl group.

The key structural features influencing the NMR spectrum are:

-

A para-substituted aromatic ring , which implies a degree of symmetry.

-

A strongly **electron-withdrawing nitro group (-NO₂) **, which significantly deshields nearby protons and carbons.

-

An electron-withdrawing chloroacetyl group (-COCH₂Cl) , containing a carbonyl (C=O) and an electronegative chlorine atom, both of which induce significant downfield shifts.

Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the molecule has chemically equivalent pairs of aromatic protons and carbons. This reduces the number of expected signals.

Caption: Molecular structure of 2-Chloro-1-(4-nitrophenyl)ethanone with atom numbering.

Based on this structure, we anticipate:

-

¹H NMR: Three distinct signals: two for the aromatic protons (H2/H6 and H3/H5 are equivalent pairs) and one for the methylene protons (CH₂).

-

¹³C NMR: Six distinct signals: four for the aromatic carbons (C1, C4, C2/C6, C3/C5), one for the carbonyl carbon (C7), and one for the methylene carbon (C8).

NMR Prediction: Methodology and Rationale

Predicting NMR spectra can be accomplished through several methods, including database-driven empirical software and first-principles quantum mechanical calculations.[1] Database methods, which rely on vast libraries of assigned spectra, often provide rapid and accurate predictions for common structural motifs. Computational methods like Density Functional Theory (DFT) offer high accuracy but are computationally intensive.

For this guide, we will employ a logic-driven approach based on established principles of substituent chemical shift (SCS) effects, which describe how functional groups influence the chemical shifts of nearby nuclei.[2][3] We will then validate these predictions against published experimental data, which represents the ultimate benchmark for accuracy.

Caption: Workflow for the prediction and validation of NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show three signals in the aromatic and aliphatic regions.

Table 1: Predicted ¹H NMR Data for 2-Chloro-1-(4-nitrophenyl)ethanone

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~ 8.33 | Doublet (d) | 2H | H-3, H-5 | These protons are ortho to the potent electron-withdrawing nitro group (-NO₂) and meta to the acyl group. The strong deshielding effect of the nitro group dominates, shifting this signal significantly downfield. |

| ~ 8.11 | Doublet (d) | 2H | H-2, H-6 | These protons are meta to the nitro group but ortho to the electron-withdrawing carbonyl group. They are less deshielded than H-3/H-5 but still appear far downfield due to the combined withdrawing effects. |

| ~ 4.69 | Singlet (s) | 2H | H-8 (-CH₂) | The methylene protons are adjacent to two strong electron-withdrawing groups: the carbonyl (C=O) and the chlorine atom. This dual effect causes a substantial downfield shift into the ~4.7 ppm region. The signal is a singlet as there are no adjacent protons to couple with. |

Analysis and Validation:

The predicted values are directly corroborated by experimental data, which report signals at δ 8.33 (d, 2H) , 8.11 (d, 2H) , and 4.69 (s, 2H) in CDCl₃.[4] The aromatic region displays a classic AA'BB' system, which simplifies to two doublets due to the strong para-substitution. The coupling constant (J) for both doublets is reported as 8.8 Hz, typical for ortho-coupling in a benzene ring.[4]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, as four of the eight carbons are chemically equivalent due to symmetry.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-1-(4-nitrophenyl)ethanone

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~ 189.9 | C-7 (C=O) | The carbonyl carbon is the most deshielded carbon due to the electronegativity of the oxygen atom and its sp² hybridization. It consistently appears in the 180-220 ppm range.[5] |

| ~ 150.8 | C-4 (C-NO₂) | This is the ipso-carbon attached to the nitro group. The strong electron-withdrawing nature of the NO₂ group significantly deshields this carbon, causing it to appear far downfield. |

| ~ 138.6 | C-1 (C-Acyl) | The ipso-carbon attached to the chloroacetyl group. It is deshielded by the carbonyl but to a lesser extent than C-4. |

| ~ 129.8 | C-2, C-6 | These carbons are ortho to the acyl group and meta to the nitro group. Their chemical shift is influenced by both substituents. |

| ~ 124.1 | C-3, C-5 | These carbons are ortho to the nitro group. The powerful electron-withdrawing effect of the adjacent NO₂ group results in a downfield shift. |

| ~ 45.7 | C-8 (-CH₂Cl) | This aliphatic carbon is directly attached to an electronegative chlorine atom, which deshields it and shifts it downfield relative to a standard alkane carbon. |

Analysis and Validation:

Experimental data for the ¹³C NMR spectrum in CDCl₃ confirms these predictions with remarkable accuracy, showing peaks at δ 189.9, 150.8, 138.6, 129.8, 124.1, and 45.7 ppm .[4] The assignment of each peak is consistent with the established electronic effects of the nitro and chloroacetyl substituents on the aromatic ring and the aliphatic chain.

Standard Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized protocol is essential. The following outlines a self-validating methodology for acquiring high-quality spectra for a solid organic compound like 2-Chloro-1-(4-nitrophenyl)ethanone.

Protocol: 1D ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample (2-Chloro-1-(4-nitrophenyl)ethanone). b. Transfer the solid to a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS). d. Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift. c. Shim the magnetic field to optimize its homogeneity. This is achieved by minimizing the peak width and maximizing the signal intensity of the solvent lock signal. A well-shimmed sample is critical for high resolution.

-

¹H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full proton relaxation between pulses. e. Acquire the Free Induction Decay (FID).

-

¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30). b. Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm). c. Set a significantly higher number of scans (e.g., 128 to 1024) due to the low natural abundance of ¹³C. d. Acquire the FID.

-

Data Processing and Analysis: a. Apply a Fourier Transform to the acquired FID for both ¹H and ¹³C spectra. b. Phase the resulting spectrum manually or automatically to ensure all peaks are in positive, absorptive mode. c. Perform a baseline correction to ensure the baseline is flat. d. Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). e. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. f. Pick and label the peaks in both spectra.

Conclusion

This guide has provided a detailed, first-principles prediction of the ¹H and ¹³C NMR spectra of 2-Chloro-1-(4-nitrophenyl)ethanone. By analyzing the molecule's symmetry and the powerful electronic effects of its nitro and chloroacetyl substituents, we have successfully forecasted the chemical shifts, multiplicities, and integration patterns. The close alignment of these predictions with published experimental data underscores the reliability of applying fundamental NMR theory to structural elucidation. This integrated approach of prediction and validation serves as a robust framework for scientists working with this and related compounds, ensuring confidence in structural assignments and the integrity of experimental outcomes.

References

-

Reddy, K. S. K., et al. (2018). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. ACS Omega. Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. University of Cologne. Available at: [Link]

-

Mestrelab Research. Mnova NMRPredict. Available at: [Link]

- Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

- Kalman, J. R., & Williams, D. H. (1980). Substituent effects on the 13C NMR chemical shifts of the acetyl group in substituted acetophenones. Journal of the Chemical Society, Perkin Transactions 2.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

In-Depth Technical Guide: Infrared (IR) Spectroscopy Analysis of 2-Chloro-1-(4-nitrophenyl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Chloro-1-(4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways, through the application of Infrared (IR) spectroscopy. As a Senior Application Scientist, the aim is to deliver not just data, but a foundational understanding of the vibrational characteristics of this molecule. This guide will delve into the theoretical underpinnings of the observed spectral features, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Introduction: The Role of IR Spectroscopy in Characterizing Pharmaceutical Intermediates

Infrared (IR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical synthesis. It provides a rapid, non-destructive method to obtain a unique molecular "fingerprint" by probing the vibrational modes of a compound's functional groups. For a molecule such as 2-Chloro-1-(4-nitrophenyl)ethanone, which possesses a rich array of functional groups—a ketone, an aromatic nitro group, a chloroalkane, and a para-substituted benzene ring—IR spectroscopy is particularly illuminating. Understanding its IR spectrum is crucial for structural verification, purity assessment, and monitoring chemical reactions in which it participates.

This guide will systematically dissect the IR spectrum of 2-Chloro-1-(4-nitrophenyl)ethanone, correlating specific absorption bands with their corresponding molecular vibrations. We will explore how the electronic effects of the substituents on the aromatic ring influence the vibrational frequencies of the carbonyl and nitro groups, offering deeper insight into the molecule's structure-property relationships.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples and is detailed below.[1]

Materials and Instrumentation

-

Analyte: 2-Chloro-1-(4-nitrophenyl)ethanone (CAS 34006-49-0)[2]

-

Matrix: Spectroscopic grade Potassium Bromide (KBr), thoroughly dried.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Apparatus: Agate mortar and pestle, hydraulic press with a pellet-forming die, analytical balance.

Step-by-Step Sample Preparation (KBr Pellet Method)

-

Drying the Matrix: KBr is hygroscopic and must be dried in an oven to prevent broad O-H absorption bands from obscuring the spectrum.

-

Sample and Matrix Weighing: Accurately weigh approximately 1-2 mg of 2-Chloro-1-(4-nitrophenyl)ethanone and 100-200 mg of dry KBr. A sample concentration of 0.5 to 2% by weight is a good starting point.[3]

-

Homogenization: Thoroughly grind and mix the sample and KBr in an agate mortar until a fine, uniform powder is achieved. This minimizes light scattering.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press (approximately 8-10 tons) to form a thin, transparent, or translucent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum should be run prior to the sample to correct for atmospheric CO₂ and water vapor.

Spectral Interpretation: Deciphering the Molecular Vibrations

The IR spectrum of 2-Chloro-1-(4-nitrophenyl)ethanone is a superposition of the vibrational modes of its various functional groups. A detailed analysis of the expected absorption regions is presented below.

The Carbonyl (C=O) Group

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum.[5] For ketones, this band typically appears in the range of 1750-1680 cm⁻¹.[5] In acetophenone, the carbonyl stretch is observed around 1685 cm⁻¹.[6] The position of this band in 2-Chloro-1-(4-nitrophenyl)ethanone is influenced by:

-

Conjugation: Delocalization of electrons between the carbonyl group and the aromatic ring lowers the C=O bond order, shifting the absorption to a lower wavenumber.

-

Inductive Effects: The electron-withdrawing nature of the para-nitro group and the α-chloro substituent can increase the C=O bond strength, leading to a shift to a higher wavenumber.

The interplay of these effects suggests the C=O stretch for this molecule will likely be in the upper end of the typical range for aromatic ketones.

The Nitro (NO₂) Group

Aromatic nitro compounds exhibit two strong, characteristic stretching vibrations.[7][8]

-

Asymmetric Stretch: Expected in the 1550-1475 cm⁻¹ region.[7]

-

Symmetric Stretch: Expected in the 1360-1290 cm⁻¹ region.[7]

The presence of these two distinct and intense bands is a strong indicator of the nitro functional group.[9]

The Aromatic Ring

The para-substituted benzene ring gives rise to several diagnostic peaks:

-

C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹.[5]

-

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region.

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are indicative of the substitution pattern. For a para-substituted ring, a strong band is expected in the 860-800 cm⁻¹ range.

The C-Cl Bond

The stretching vibration of the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. This absorption can sometimes be weak and may overlap with other bands in this complex region of the spectrum.

Data Presentation and Visualization

Table 1: Summary of Characteristic IR Absorptions for 2-Chloro-1-(4-nitrophenyl)ethanone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

| Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Out-of-Plane Bend (para) | 860 - 800 | Strong |

| C-Cl | Stretch | 800 - 600 | Weak to Medium |

Diagram 1: Key Functional Groups and their Vibrational Regions

Caption: Correlation of functional groups in 2-Chloro-1-(4-nitrophenyl)ethanone with their expected IR absorption regions.

Conclusion

The infrared spectrum of 2-Chloro-1-(4-nitrophenyl)ethanone provides a wealth of structural information. By carefully analyzing the positions, intensities, and shapes of the absorption bands, one can confidently identify the key functional groups present in the molecule. This technical guide has provided a detailed protocol for obtaining a high-quality spectrum and a thorough framework for its interpretation. This knowledge is fundamental for any researcher or scientist working with this compound, ensuring its correct identification and quality control in synthetic and developmental processes.

References

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. chemscene.com [chemscene.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Unlocking the Therapeutic Potential of Nitrophenyl Ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The nitrophenyl ethanone scaffold represents a privileged chemical structure with a remarkable breadth of biological activities. Its derivatives have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant potential across antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. This in-depth technical guide provides a comprehensive overview of the current understanding of these biological activities, delving into the underlying mechanisms of action, presenting key quantitative data, and offering detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile chemical class.

Introduction: The Nitrophenyl Ethanone Core - A Gateway to Diverse Bioactivity

Nitrophenyl ethanone, a deceptively simple aromatic ketone, serves as a foundational building block for a vast array of derivatives with profound pharmacological implications. The presence of the nitro group, a potent electron-withdrawing moiety, and the reactive ethanone side chain provides a rich chemical canvas for synthetic modification. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, leading to a diverse spectrum of therapeutic activities.

The biological significance of nitroaromatic compounds is well-established, with many approved drugs across various therapeutic areas containing this functional group.[1] The nitro group's ability to undergo bioreduction to form reactive nitrogen species is a key determinant of its bioactivity, a theme that will be explored throughout this guide.[2] This guide will systematically dissect the major biological activities associated with nitrophenyl ethanone derivatives, providing a robust framework for their continued investigation and development.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Nitrophenyl ethanone derivatives have demonstrated considerable promise in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action: The Power of Reductive Bioactivation

The primary mechanism underlying the antimicrobial effects of nitrophenyl ethanone derivatives is the reductive bioactivation of the nitro group within the microbial cell.[3][4] This process, often catalyzed by bacterial nitroreductases, generates a cascade of reactive nitrogen intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[2][3] These highly reactive molecules can then inflict widespread cellular damage through multiple pathways:

-

DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and helical destabilization, ultimately inhibiting replication and transcription.[3]

-

Enzyme Inhibition: Critical enzymes involved in cellular respiration and metabolism can be inactivated through covalent modification by these reactive species.

-

Oxidative Stress: The generation of superoxide radicals contributes to a state of severe oxidative stress, overwhelming the pathogen's antioxidant defenses and leading to widespread damage to proteins, lipids, and nucleic acids.

Quantitative Antimicrobial Data

The antimicrobial efficacy of nitrophenyl ethanone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5][6]

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolone Derivatives | Escherichia coli | 8.02 - 12.04 | [7] |

| Pyrazolone Derivatives | Bacillus subtilis | ~36 (inhibition zone in mm at 100 ppm) | [7] |

| Nitrofurantoin (related nitroaromatic) | Escherichia coli | High sensitivity (96.4% of isolates) | [8] |

| Phenolic Derivatives | Staphylococcus aureus | 64 - 1024 | [5] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of nitrophenyl ethanone and related derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of a nitrophenyl ethanone derivative against a bacterial strain.[9]

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the nitrophenyl ethanone derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research highlights the potent anticancer properties of nitrophenyl ethanone derivatives, particularly those belonging to the chalcone and pyrazolone families. These compounds have demonstrated the ability to selectively induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells.

Mechanism of Anticancer Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of nitrophenyl ethanone derivatives is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways involved in cell proliferation and survival.

-

Apoptosis Induction: These derivatives can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. Nitrophenyl ethanone derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins.

-

MAPK Pathway Involvement: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and p38 pathways, are frequently dysregulated in cancer.[10] Some nitrophenyl ethanone derivatives have been shown to modulate these pathways, often by inhibiting ERK (which promotes proliferation) and activating p38 (which can induce apoptosis).[10]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[11]

Quantitative Anticancer Data

The cytotoxic potential of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[12]

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-pyrazole hybrids | Hepatocellular carcinoma (HCC) | 0.5 - 4.8 | [11] |

| Chalcone-tetrazole hybrids | Colon (HCT116), Prostate (PC-3), Breast (MCF-7) | 0.6 - 42.4 (µg/mL) | [11] |

| Cinnamaldehyde-based chalcone | Colon (Caco-2) | 32.19 | [13] |

| Nitro-substituted chalcones | Acute lymphoblastic leukemia (T lymphocytes) | 6.1 - 8.9 | [14] |

| Thiazole-containing chalcones | Drug-resistant cell lines | 2.72 - 41.04 | [11] |

Table 2: Representative IC50 values of nitrophenyl ethanone derivatives in various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitrophenyl ethanone derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume).

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Nitrophenyl ethanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Action: Targeting COX and LOX Pathways

The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6]

-

COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX, particularly the inducible COX-2 isoform, is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

-

LOX Inhibition: The LOX enzymes, such as 5-LOX, catalyze the production of leukotrienes, which are involved in allergic and inflammatory responses.

By dually inhibiting both COX and LOX pathways, certain nitrophenyl ethanone derivatives can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX-2 inhibitors.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of enzymes like 5-LOX, while in vivo models like the carrageenan-induced paw edema assay are also employed.

| Derivative Class | Assay | IC50/ED50 | Reference |

| Pyrazolone Derivatives | 5-LOX Inhibition | 0.52 - 0.57 µM | [7] |

| Pyrazoline Derivative | Lipoxygenase Inhibition | 80 µM | [6] |

| Pyrazolone Derivatives | Carrageenan-induced paw edema | Significant reduction | [7] |

| Solanum aethiopicum extract (for comparison) | Anti-lipoxygenase activity | 199 µg/mL | [15] |

Table 3: Representative quantitative data for the anti-inflammatory activity of nitrophenyl ethanone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.[7]

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the nitrophenyl ethanone derivative orally or intraperitoneally at a predetermined dose.

-

The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Neuroprotective Effects: A Frontier in Neurological Drug Discovery

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Emerging evidence suggests that nitrophenyl ethanone derivatives, particularly chalcones and pyrazolones, may offer neuroprotective benefits.

Potential Mechanisms of Neuroprotection: Combating Oxidative Stress and Neuroinflammation

The neuroprotective potential of these compounds likely stems from their ability to counteract the key pathological processes underlying neurodegeneration:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage.[16][17] Nitrophenyl ethanone derivatives, through various mechanisms including direct radical scavenging and activation of antioxidant response elements, can mitigate oxidative damage.[18]

-

Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. The anti-inflammatory properties of these derivatives, as discussed previously, can help to quell this detrimental inflammatory response in the central nervous system.

-

Modulation of Apoptotic Pathways: As in cancer, the dysregulation of apoptosis contributes to neuronal cell death in neurodegenerative conditions. The ability of these compounds to modulate apoptotic signaling can prevent premature neuronal loss.

-

Inhibition of Pathological Protein Aggregation: Some chalcone derivatives have been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

The OGD model is a widely used in vitro model to simulate ischemic conditions and screen for neuroprotective compounds.

-

Cell Culture:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.

-

-

Induction of OGD:

-

Replace the normal culture medium with a glucose-free medium.

-

Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O₂) for a defined period (e.g., 2-4 hours).

-

-

Reperfusion and Compound Treatment:

-

After the OGD period, return the cells to a normal glucose-containing medium and normoxic conditions.

-

Treat the cells with the nitrophenyl ethanone derivative at various concentrations during the reperfusion phase.

-

-

Assessment of Cell Viability:

-

After a further incubation period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

-

-

Data Analysis:

-

Compare the viability of cells treated with the compound to that of untreated cells subjected to OGD to determine the neuroprotective effect.

-

Conclusion and Future Directions

The diverse biological activities of nitrophenyl ethanone derivatives underscore their significant potential as a source of new therapeutic agents. Their well-defined mechanisms of action, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory research, provide a solid foundation for further drug development efforts. The emerging evidence for their neuroprotective effects opens up exciting new avenues for research into treatments for devastating neurological disorders.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitrophenyl ethanone scaffold to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising derivatives in relevant animal models to assess their therapeutic potential and toxicological profiles.

-

Elucidation of Novel Mechanisms: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover new therapeutic applications.

The continued exploration of this versatile chemical class holds great promise for addressing some of the most pressing challenges in modern medicine.

References

-

Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022-06-14). [Link]

-

Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants - Frontiers. (2021-10-13). [Link]

-

Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - African Journals Online. (n.d.). [Link]

-

1-Nitro-2-phenylethane: a promising phytoconstituent to modulate neuroinflammation and oxidative stress with repercussions on neurological and psychiatric disorders - ResearchGate. (2025-10-26). [Link]

-

Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - NIH. (2025-05-12). [Link]

-

Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC - NIH. (2024-02-12). [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (n.d.). [Link]

-

Oxidative Stress and Antioxidants in Neurodegenerative Disorders - MDPI. (n.d.). [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (n.d.). [Link]

-

Neuroprotective effects of non-steroidal anti-inflammatory drugs by direct scavenging of nitric oxide radicals - PubMed. (n.d.). [Link]

-

The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... - ResearchGate. (n.d.). [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). [Link]

-

Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - MDPI. (2018-10-22). [Link]

-

Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders - PMC. (n.d.). [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (n.d.). [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI. (n.d.). [Link]

-

Antimicrobial Susceptibility Profiles of Escherichia coli Isolates from Clinical Cases of Ducks in Hungary Between 2022 and 2023 - MDPI. (n.d.). [Link]

-

Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC. (n.d.). [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). [Link]

-

Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract - Journal of Applied Pharmaceutical Science. (n.d.). [Link]

-

IC50 values and selectivity index of chalcone (1-4) against cancer cells - ResearchGate. (n.d.). [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. (2025-08-06). [Link]

-

Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis - Frontiers. (2022-04-26). [Link]

-

Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation - Frontiers. (2017-10-31). [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (n.d.). [Link]

-

Connection between systemic inflammation and neuroinflammation underlies neuroprotective mechanism of several phytochemicals in neurodegenerative diseases - Johns Hopkins University. (n.d.). [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.). [Link]

-

2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents - Hilaris Publisher. (2012-10-10). [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. (n.d.). [Link]

-

Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - MDPI. (n.d.). [Link]

Sources

- 1. Frontiers | Potential Neuroprotective Treatment of Stroke: Targeting Excitotoxicity, Oxidative Stress, and Inflammation [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Role of the Nitro Group in the Reactivity of Aromatic Ketones

Executive Summary

Aromatic ketones are fundamental scaffolds in organic chemistry, drug development, and materials science. Their chemical behavior is profoundly influenced by the nature of substituents on the aromatic ring. Among the most powerful modulating groups is the nitro (–NO₂) group. This guide provides a detailed examination of the multifaceted role the nitro group plays in dictating the reactivity of aromatic ketones. By acting as a potent electron-withdrawing group through both inductive and resonance effects, the nitro group fundamentally alters the electron density distribution across the molecule. This guide will elucidate how this electronic perturbation governs the reactivity of both the aromatic ring and the carbonyl moiety, covering its influence on electrophilic and nucleophilic aromatic substitution, carbonyl group electrophilicity, and the acidity of α-protons. Methodologies for the synthesis and kinetic analysis of nitroaromatic ketones are presented, providing researchers with both the theoretical foundation and practical protocols to leverage these powerful chemical principles.

The Electronic Influence of the Nitro Group: A Dual-Mechanism Approach

The profound impact of the nitro group on the reactivity of aromatic ketones stems from its potent electron-withdrawing nature, which operates through two distinct electronic mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it exerts a strong pull on the electrons in the σ-bond connecting it to the aromatic ring.[1][2] This effect polarizes the bond, drawing electron density away from the ring and making the entire aromatic system more electron-deficient. This electron withdrawal is felt throughout the molecule, including at the carbonyl carbon.

Resonance Effect (-M or -R)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons across the molecule. The nitro group is a classic example of a group with a strong negative resonance effect (–M). It actively withdraws π-electron density from the aromatic ring into the N=O bonds.[1][2] This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons. This effect is a key determinant in the regioselectivity of aromatic substitution reactions.

Caption: Resonance delocalization in p-nitroacetophenone.

Modulating the Reactivity of the Aromatic Ring

The powerful electron-withdrawing character of the nitro group dramatically alters the susceptibility of the aromatic ring to attack by both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich π-system of the benzene ring. The presence of a nitro group has two major consequences:

-

Deactivation: By withdrawing electron density, the nitro group makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles.[3][4] Aromatic ketones are already deactivated due to the electron-withdrawing nature of the carbonyl group; the addition of a nitro group results in strong deactivation.

-

Meta-Direction: The nitro group directs incoming electrophiles to the meta position.[3] This is because the resonance effect creates substantial positive charge at the ortho and para positions. When an electrophile attacks at these positions, one of the resulting resonance structures of the carbocation intermediate (the arenium ion or σ-complex) places a positive charge directly adjacent to the positively charged nitrogen of the nitro group, which is extremely energetically unfavorable. Attack at the meta position avoids this destabilizing interaction, making it the kinetically favored pathway.[3][5]

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a good leaving group (e.g., a halogen).[6] The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored as the leaving group is expelled.

The nitro group is crucial for this reaction because its strong electron-withdrawing resonance effect stabilizes the negative charge of the Meisenheimer complex.[6] This stabilization is most effective when the nitro group is at the ortho or para position, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group. A meta-nitro group cannot delocalize the charge in this way and thus provides much weaker activation.

Impact on Carbonyl Group Reactivity

The electronic effects of the nitro group are transmitted to the ketone moiety, significantly enhancing its electrophilicity.

Nucleophilic Addition at the Carbonyl Carbon

The electron-deficient aromatic ring, influenced by the nitro group, pulls electron density away from the carbonyl carbon. This intensifies the partial positive charge on the carbonyl carbon, making it a much more potent electrophile and accelerating the rate of nucleophilic addition reactions.[7] This is readily observed in reactions such as the formation of semicarbazones, oximes, and cyanohydrins.

A comparative analysis of the reactivity of various ketones in semicarbazone formation illustrates this principle clearly.[7]

| Ketone | Substituent Effect | Steric Hindrance | Expected Relative Reactivity |

| 4'-Nitroacetophenone | Strong electron-withdrawing (-NO₂) | Moderate | Very High |

| Acetophenone | Weakly deactivating (phenyl group) | Moderate | High |

| Benzophenone | Weakly deactivating (two phenyl groups) | High | Low |

| Cyclohexanone | Electron-donating (alkyl groups) | Low | Moderate |

Table 1: Predicted relative reactivity of ketones in semicarbazone formation based on electronic and steric factors.[7]

The strong electron-withdrawing nitro group in 4'-nitroacetophenone makes its carbonyl carbon significantly more electrophilic than that of acetophenone, leading to a faster reaction rate.[7]

Acidity of α-Protons and Enolization

The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic due to the ability of the carbonyl group to stabilize the resulting enolate anion through resonance. The presence of a nitro-substituted aromatic ring further enhances this acidity. The electron-withdrawing nature of the nitroaromatic system provides additional stabilization for the negative charge of the enolate, thereby facilitating its formation. Kinetic studies on the enolization of m-nitroacetophenone, often measured via iodination rates, have demonstrated this increased reactivity.[8]

Experimental Protocols & Methodologies

To harness the unique reactivity of nitroaromatic ketones, robust synthetic and analytical protocols are essential.

Protocol: Synthesis of 4'-Nitroacetophenone

This protocol describes the electrophilic nitration of acetophenone. The reaction uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile.[9]

Materials:

-

Acetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol or Ethanol for recrystallization

-

Beaker, Erlenmeyer flask, magnetic stirrer, stirring bar, dropping funnel, Buchner funnel.

Procedure:

-

Cooling: Place 25 mL of concentrated H₂SO₄ in a 100 mL flask and cool it to 0-5 °C in an ice-water bath with continuous stirring.

-

Substrate Addition: Slowly add 10 mL (0.086 mol) of acetophenone to the cold sulfuric acid. Maintain the temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated HNO₃ to 12 mL of concentrated H₂SO₄. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the acetophenone solution over a period of 30 minutes. Crucial: Maintain the reaction temperature between 0-5 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Quenching: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude 4'-nitroacetophenone from a minimal amount of hot methanol or ethanol to yield a pure, pale-yellow solid.

-

Validation: Confirm the product's identity and purity using melting point analysis (literature m.p. 78-81 °C) and spectroscopic methods (IR, NMR).

Caption: Workflow for the synthesis of 4'-nitroacetophenone.

Protocol: Kinetic Analysis of Semicarbazone Formation

This protocol provides a framework for comparing the reaction rates of 4'-nitroacetophenone and acetophenone, demonstrating the activating effect of the nitro group. The reaction progress can be monitored spectrophotometrically by observing the formation of the semicarbazone product, which often has a distinct UV-Vis absorbance maximum.

Materials:

-

4'-Nitroacetophenone

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate (buffer)

-

Ethanol (solvent)

-

UV-Vis Spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Prepare 0.01 M stock solutions of 4'-nitroacetophenone and acetophenone in ethanol.

-

Prepare a 0.02 M stock solution of semicarbazide hydrochloride and a 0.04 M stock solution of sodium acetate in water.

-

-

Reaction Setup:

-

For the kinetic run, pipette 1.5 mL of the ketone stock solution (e.g., 4'-nitroacetophenone) and 1.0 mL of the sodium acetate solution into a cuvette. Add 0.5 mL of ethanol.

-

Blank the spectrophotometer using this mixture at the predetermined λ_max of the semicarbazone product.

-

-

Initiation and Monitoring:

-

To initiate the reaction, rapidly add 0.5 mL of the semicarbazide hydrochloride solution to the cuvette, mix quickly, and immediately begin recording absorbance readings at fixed time intervals (e.g., every 30 seconds) for 15-20 minutes.

-

-

Data Analysis:

-

Repeat the procedure for acetophenone under identical conditions.

-

Plot Absorbance vs. Time for both reactions.

-

The initial rate of reaction is proportional to the initial slope of this curve. A steeper slope for 4'-nitroacetophenone indicates a faster reaction rate.

-

For a more rigorous analysis, pseudo-first-order rate constants (k_obs) can be determined by plotting ln(A_∞ - A_t) vs. time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

-

Conclusion

The nitro group is not merely a passive substituent but an active and powerful controller of reactivity in aromatic ketones. Through a combination of strong inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack while directing incoming electrophiles to the meta position. Simultaneously, it activates the ring for nucleophilic aromatic substitution and significantly enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions. This dual influence makes nitroaromatic ketones exceptionally versatile intermediates in organic synthesis and key components in the design of functional molecules. A thorough understanding of these principles is indispensable for researchers and professionals in chemistry and drug development seeking to rationally design synthetic pathways and modulate molecular properties.

References

-

Nishiwaki, N. A Walk through Recent Nitro Chemistry Advances. Molecules2020 , 25(16), 3643. [Link]

-

Pearson Study Prep. The nitro group directs electrophilic aromatic substitution to the meta position. Pearson+2023 . [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. 2024 . [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. 2021 . [Link]

-

Master Organic Chemistry. Reactions of Aromatics (Arenes). 2023 . [Link]

-

ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. 2025 . [Link]

-

PubChem. p-Nitroacetophenone. National Center for Biotechnology Information. [Link]

-

YouTube. Ketones from Nitriles General Reaction. 2015 . [Link]

-

Journal of the Chemical Society D. The photochemistry of α-nitro-ketones. RSC Publishing. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018 . [Link]

-

Analytical Chemistry. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ACS Publications2020 . [Link]

-

Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. 2025 . [Link]

-

ResearchGate. Hammett plot for reduction of p-substituted nitroarenes. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 2018 . [Link]

-

Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

-

ResearchGate. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. 2025 . [Link]

-

YouTube. How to Identify Electron Withdrawing Groups on an Aromatic Ring. 2021 . [Link]

-

Chemistry LibreTexts. 15.5: Other Reactions of Aromatics. 2023 . [Link]

-

Chemistry Stack Exchange. How can an aromatic ketone be reduced in the presence of a nitro group?. 2015 . [Link]

-

Wikipedia. Hammett equation. [Link]

-

MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. 2020 . [Link]

-

SciELO. Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. [Link]

-

Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. 2021 . [Link]

-

ResearchGate. Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. 2025 . [Link]

-

ScienceDirect. Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]

-

A kinetic study of reactions of ketones and oximes. [Link]

-

ACS Publications. Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. 2022 . [Link]

-

PubMed. Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene. 2011 . [Link]

-

MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. 2011 . [Link]

-

ResearchGate. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. 2025 . [Link]

-